molecular formula C22H18BrFN4O3 B11263096 N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B11263096
M. Wt: 485.3 g/mol
InChI Key: RXSKVDYWDOYHEI-UHFFFAOYSA-N
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Description

“N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide” is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. This compound is characterized by its complex structure, which includes a bromine and fluorine-substituted phenyl ring, an ethoxy-substituted phenyl ring, and a pyrazolo[1,5-a]pyrazine core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the ethoxyphenyl group: This step may involve a nucleophilic substitution reaction where an ethoxy-substituted phenyl ring is introduced.

    Attachment of the bromo-fluorophenyl group: This can be done via a coupling reaction, such as Suzuki or Heck coupling, using appropriate bromo and fluoro-substituted phenyl precursors.

    Formation of the acetamide linkage: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various organometallic reagents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
  • N-(4-chloro-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
  • N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propionamide

Uniqueness

The uniqueness of “N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide” lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H18BrFN4O3

Molecular Weight

485.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C22H18BrFN4O3/c1-2-31-16-6-3-14(4-7-16)19-12-20-22(30)27(9-10-28(20)26-19)13-21(29)25-18-8-5-15(23)11-17(18)24/h3-12H,2,13H2,1H3,(H,25,29)

InChI Key

RXSKVDYWDOYHEI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)Br)F

Origin of Product

United States

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